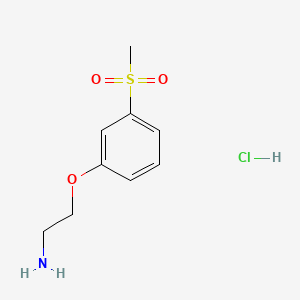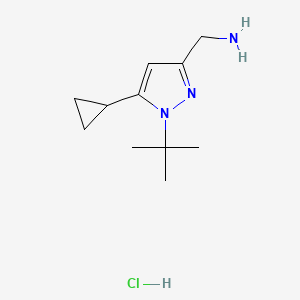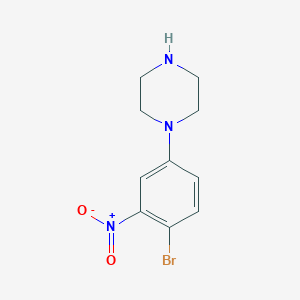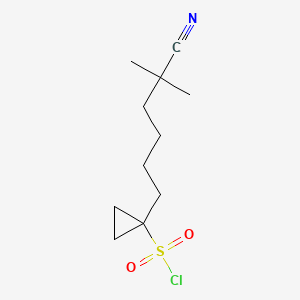
3-Nitro-4-(1,1,2,2-tetrafluoroethoxy)benzoicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Nitro-4-(1,1,2,2-tetrafluoroethoxy)benzoic acid is a chemical compound with the molecular formula C9H5F4NO5 and a molecular weight of 283.14 g/mol It is characterized by the presence of a nitro group and a tetrafluoroethoxy group attached to a benzoic acid core
Méthodes De Préparation
The synthesis of 3-Nitro-4-(1,1,2,2-tetrafluoroethoxy)benzoic acid typically involves the nitration of 4-(1,1,2,2-tetrafluoroethoxy)benzoic acid. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to achieve high yields and purity of the final product .
Analyse Des Réactions Chimiques
3-Nitro-4-(1,1,2,2-tetrafluoroethoxy)benzoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.
Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.
Common reagents and conditions used in these reactions include reducing agents, nucleophiles, and acid catalysts. The major products formed from these reactions depend on the specific reagents and conditions employed .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 3-Nitro-4-(1,1,2,2-tetrafluoroethoxy)benzoic acid depends on its specific application. In biochemical assays, the compound may interact with enzymes or other biomolecules, leading to changes in their activity or function. The nitro group can participate in redox reactions, while the tetrafluoroethoxy group can influence the compound’s lipophilicity and binding interactions .
Comparaison Avec Des Composés Similaires
3-Nitro-4-(1,1,2,2-tetrafluoroethoxy)benzoic acid can be compared with other similar compounds, such as:
4-(1,1,2,2-Tetrafluoroethoxy)benzoic acid:
3-Nitrobenzoic acid: Lacks the tetrafluoroethoxy group, which influences its solubility and chemical properties.
1-Nitro-3-(1,1,2,2-tetrafluoroethoxy)benzene:
The presence of both the nitro and tetrafluoroethoxy groups in 3-Nitro-4-(1,1,2,2-tetrafluoroethoxy)benzoic acid makes it unique and valuable for specific applications in research and industry .
Propriétés
Formule moléculaire |
C9H5F4NO5 |
|---|---|
Poids moléculaire |
283.13 g/mol |
Nom IUPAC |
3-nitro-4-(1,1,2,2-tetrafluoroethoxy)benzoic acid |
InChI |
InChI=1S/C9H5F4NO5/c10-8(11)9(12,13)19-6-2-1-4(7(15)16)3-5(6)14(17)18/h1-3,8H,(H,15,16) |
Clé InChI |
VQMYADQKYMZCQL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])OC(C(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









amine](/img/structure/B15310507.png)






